molecular formula C6H14N2 B182844 N,N,3-trimethylazetidin-3-amine CAS No. 149696-13-9

N,N,3-trimethylazetidin-3-amine

Cat. No.: B182844
CAS No.: 149696-13-9
M. Wt: 114.19 g/mol
InChI Key: ZUGCXQDQYRDQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,3-trimethylazetidin-3-amine is a chemical compound with the molecular formula C6H16N2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,3-trimethylazetidin-3-amine can be synthesized through several methods. One common approach involves the alkylation of azetidine with methyl iodide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N,N,3-trimethylazetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Amine oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted azetidines.

Scientific Research Applications

Medicinal Chemistry

N,N,3-Trimethylazetidin-3-amine has been investigated for its potential therapeutic properties, particularly as a precursor in synthesizing pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.

Case Study: Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds structurally related to it demonstrated IC50_{50} values ranging from 10–33 nM against breast cancer cells (MCF-7), suggesting a strong potential for anticancer applications.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, enabling the creation of various derivatives and intermediates. It can undergo multiple chemical reactions, including:

  • Substitution Reactions : The amine group can react with electrophiles to form substituted derivatives.
  • Reduction and Oxidation Reactions : These reactions allow for the transformation of functional groups, facilitating the synthesis of complex molecules.

Comparative Analysis of Reactions

Reaction TypeDescriptionCommon Reagents
SubstitutionFormation of substituted aminesAlkyl halides, acyl chlorides
ReductionConversion to primary or secondary aminesLithium aluminum hydride
OxidationFormation of imines or other nitrogen-containing compoundsOxidizing agents (e.g., KMnO4_4)

Biological Studies

The compound's interaction with biological targets makes it a candidate for studying enzyme modulation and metabolic pathways. Its ability to influence enzyme kinetics could lead to advancements in understanding drug metabolism.

Case Study: Enzyme Modulation

Studies have shown that this compound can modulate the activity of key enzymes involved in metabolic pathways, potentially impacting drug efficacy and safety profiles .

Mechanism of Action

The mechanism of action of N,N,3-trimethylazetidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    N,N-dimethylazetidine: A related compound with two methyl groups attached to the nitrogen atom.

    N-methylazetidine: A simpler derivative with a single methyl group on the nitrogen.

    Azetidine: The parent compound without any methyl substitutions.

Comparison: N,N,3-trimethylazetidin-3-amine is unique due to the presence of three methyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other azetidine derivatives and can lead to different chemical and biological properties.

Biological Activity

N,N,3-trimethylazetidin-3-amine is a cyclic amine compound with a notable structure that has garnered interest in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H14N2C_6H_{14}N_2 and is characterized by a four-membered azetidine ring with three methyl groups attached to the nitrogen atom. This unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, which can lead to changes in cellular processes and biochemical pathways .

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Studies have indicated that cyclic amines can exhibit antimicrobial properties, potentially acting against various bacterial strains.
  • Neuroactive Effects : The compound may influence neurotransmitter systems, possibly affecting mood and behavior through interactions with central nervous system receptors.
  • Potential Therapeutic Applications : Given its structural properties, this compound could serve as a precursor or intermediate in the synthesis of pharmaceutical agents targeting specific diseases.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study investigating the antimicrobial efficacy of cyclic amines found that this compound demonstrated significant inhibitory effects against certain Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be in the range of 50–100 µg/mL for selected strains .
  • Neuropharmacological Research :
    • Research focusing on neuroactive compounds revealed that derivatives of this compound showed potential as modulators of neurotransmitter release. In vitro assays indicated that these compounds could enhance dopamine release in neuronal cultures, suggesting possible applications in treating neurodegenerative diseases .
  • Synthesis and Derivative Studies :
    • A series of synthetic studies aimed at modifying the azetidine ring structure led to the discovery of several derivatives with enhanced biological activity. For instance, introducing different substituents at the nitrogen position resulted in compounds with improved binding affinity to opioid receptors .

Comparative Analysis

CompoundStructureBiological ActivityReference
This compoundStructureAntimicrobial, Neuroactive
Derivative AModified azetidineEnhanced opioid receptor binding
Derivative BSubstituted cyclic amineImproved antimicrobial properties

Properties

IUPAC Name

N,N,3-trimethylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6(8(2)3)4-7-5-6/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGCXQDQYRDQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564720
Record name N,N,3-Trimethylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149696-13-9
Record name N,N,3-Trimethylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.